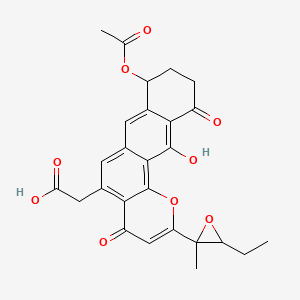

Kapurimycin A2

Description

This compound has been reported in Streptomyces with data available.

from Streptomyces sp.DO-115; structure given in J Antibiot (Tokyo) 1990; 43(12):1519

Structure

3D Structure

Properties

IUPAC Name |

2-[8-acetyloxy-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O9/c1-4-18-26(3,35-18)19-10-16(29)21-13(9-20(30)31)7-12-8-14-17(33-11(2)27)6-5-15(28)23(14)24(32)22(12)25(21)34-19/h7-8,10,17-18,32H,4-6,9H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQDKVJMMATTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927672 | |

| Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132412-64-7 | |

| Record name | Kapurimycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132412647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [8-(Acetyloxy)-2-(3-ethyl-2-methyloxiran-2-yl)-12-hydroxy-4,11-dioxo-8,9,10,11-tetrahydro-4H-anthra[1,2-b]pyran-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kapurimycin A2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A2 is a member of the kapurimycin class of antibiotics, which have demonstrated notable antibacterial and antitumor activities. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular target, inhibitory effects, and the experimental methodologies used to elucidate its function. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the broader capuramycin class to provide a comprehensive overview. The primary mechanism of action for kapurimycins, including this compound, is the inhibition of the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).

Core Mechanism of Action: Inhibition of MraY

This compound exerts its antibacterial effect by targeting and inhibiting MraY, an integral membrane protein crucial for the biosynthesis of peptidoglycan. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inhibiting MraY, this compound effectively blocks the production of peptidoglycan, leading to cell wall defects and ultimately bacterial cell death.

MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis. This involves the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This reaction is a critical bottleneck in the peptidoglycan biosynthesis pathway, making MraY an attractive target for antibiotic development.

Signaling Pathway: Peptidoglycan Biosynthesis and MraY Inhibition

The following diagram illustrates the peptidoglycan biosynthesis pathway and the specific step inhibited by this compound.

A Technical Guide to the Discovery and Isolation of Kapurimycin A2 from Streptomyces sp. DO-115

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kapurimycin A2, a member of the kapurimycin class of antitumor antibiotics, is a polycyclic microbial metabolite produced by the actinomycete Streptomyces sp. DO-115.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations. The kapurimycins, including A1, A2, and the most potent, A3, exhibit activity against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[2] this compound possesses a molecular formula of C₂₆H₂₄O₉ and is characterized by a tetrahydroanthra-gamma-pyrone skeleton.[1] The isolation process leverages in-situ adsorptive fermentation, followed by solvent extraction and multi-step chromatographic purification. This document serves as a core technical resource for researchers in natural product discovery, oncology, and antibiotic development.

Discovery of this compound

The discovery of the kapurimycins was the result of a targeted screening program for novel antitumor agents from actinomycetes.[2] The producing organism, Streptomyces sp. DO-115, was isolated and identified as the source of these bioactive compounds.

Experimental Protocols

Fermentation of Streptomyces sp. DO-115

The production of this compound is achieved through submerged fermentation of Streptomyces sp. DO-115. A key aspect of this process is the addition of a high porous polymer resin to the fermentation medium, which serves to adsorb the produced antibiotics, thereby increasing the overall titer.[2]

Medium Composition:

While the precise medium composition for Streptomyces sp. DO-115 is not publicly detailed, a general high-yield medium for Streptomyces species is provided below as a starting point. Optimization of carbon and nitrogen sources is critical for maximizing secondary metabolite production.

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

Fermentation Parameters:

-

Temperature: 28-30 °C

-

pH: 7.0 - 7.2

-

Agitation: 200-250 rpm

-

Incubation Time: 7-10 days

-

Adsorbent Resin: A high porous polymer resin (e.g., Amberlite™ XAD™ series or Diaion™ HP series) is added to the medium at the start of fermentation.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and column chromatography.[2]

Step 1: Resin Harvesting and Initial Extraction

-

At the end of the fermentation, the porous polymer resin is harvested by filtration.

-

The resin is washed with water to remove residual medium components.

-

The kapurimycin complex is eluted from the resin using an organic solvent such as acetone or methanol.

-

The solvent extract is concentrated under reduced pressure to yield a crude extract.

Step 2: Solvent Partitioning

-

The crude extract is suspended in water and partitioned with a water-immiscible organic solvent like ethyl acetate.

-

The organic phase, containing the kapurimycins, is collected and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield a semi-purified kapurimycin complex.

Step 3: Column Chromatography

The separation of the individual kapurimycin components (A1, A2, and A3) is achieved by column chromatography.[2]

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of such moderately polar compounds.

-

Mobile Phase: A gradient of chloroform and methanol is a typical solvent system. The gradient is progressively increased in polarity to elute the different kapurimycin analogs.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions containing pure this compound are pooled and concentrated.

Quantitative Data

Physico-chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄O₉ | [1] |

| Molecular Weight | 480.46 g/mol | |

| Appearance | Yellow powder | |

| UV (λmax in Methanol) | 235, 280, 430 nm | |

| Solubility | Soluble in methanol, acetone, ethyl acetate; Insoluble in water, n-hexane |

Biological Activity

The kapurimycins are active against Gram-positive bacteria and exhibit cytotoxicity against human cancer cell lines.[2] Kapurimycin A3 was found to be the most potent of the three analogs.[2] While specific IC₅₀ values for this compound against HeLa S3 and T24 cells are not detailed in the primary literature, the complex was reported to be cytotoxic to these lines.[2]

| Compound | Activity | Target | Notes |

| This compound | Cytotoxic | HeLa S3 and T24 human cancer cells | [2] |

| Kapurimycin A3 | Cytotoxic | HeLa S3 and T24 human cancer cells | Strongest cytotoxic and antibacterial activity[2] |

| Kapurimycin A3 | Antitumor | Murine leukemia P388 (in vivo) | Potent activity[2] |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Biosynthetic Pathway Relationship

The tetrahydroanthra-γ-pyrone skeleton of this compound suggests a polyketide biosynthetic origin. Type II polyketide synthases (PKS) are typically involved in the biosynthesis of such aromatic compounds. The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization and modification reactions.

Caption: A logical relationship diagram for the hypothetical biosynthesis of this compound.

Conclusion

This technical guide consolidates the available information on the discovery and isolation of this compound from Streptomyces sp. DO-115. The detailed protocols and data presented herein provide a valuable resource for researchers seeking to work with this class of antitumor antibiotics. Further investigation into the specific biosynthetic pathway and the precise mechanism of action of this compound will be crucial for its future development as a potential therapeutic agent.

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Kapurimycin A2.

An In-depth Analysis of the Chemical Structure and Biological Properties of a Novel Antitumor Antibiotic

Abstract

Kapurimycin A2 is a polycyclic microbial metabolite belonging to the tetrahydroanthra-γ-pyrone class of antibiotics. First isolated from Streptomyces sp. DO-115, it has demonstrated notable biological activity, including antibacterial effects against Gram-positive organisms and cytotoxicity towards various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of recent research, this document primarily synthesizes data from the original discovery and characterization studies.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure. The core of the molecule is a tetrahydroanthra-γ-pyrone skeleton, which is characteristic of this class of antibiotics. The precise stereochemistry and three-dimensional conformation play a crucial role in its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H24O9 | [1] |

| Molecular Weight | 480.46 g/mol | [2] |

| Appearance | Yellow Powder | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water. Insoluble in n-hexane. | [1] |

| UV-Vis λmax (MeOH) | 238, 280 (sh), 305, 317, 332, 348, 410 nm | [1] |

| IR νmax (KBr) | 3400, 1730, 1680, 1625, 1600 cm-1 | [1] |

Biological Activity

This compound has been shown to exhibit both antibacterial and antitumor properties. Its activity is particularly pronounced against Gram-positive bacteria and several human cancer cell lines.

Antibacterial Activity

This compound demonstrates selective inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a range of bacteria are summarized in Table 2.

Table 2: Antibacterial Spectrum of this compound (MIC, µg/mL)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Bacillus subtilis PCI 219 | 1.56 |

| Micrococcus luteus PCI 1001 | 0.78 |

| Escherichia coli NIHJ | > 100 |

| Pseudomonas aeruginosa P-3 | > 100 |

| Klebsiella pneumoniae PCI 602 | > 100 |

Data extracted from the original publication by Hara M, et al. (1990).

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines. The 50% inhibitory concentrations (IC50) are presented in Table 3.

Table 3: Cytotoxic Activity of this compound (IC50, µg/mL)

| Cell Line | Cell Type | IC50 (µg/mL) |

| HeLa S3 | Human Cervical Carcinoma | 0.7 |

| T24 | Human Bladder Carcinoma | 0.9 |

Data extracted from the original publication by Hara M, et al. (1990).

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. Based on the activity of related compounds, it is hypothesized that its cytotoxic and antibacterial effects may stem from interactions with cellular macromolecules, potentially involving DNA intercalation or the inhibition of key enzymatic processes. However, further research is required to substantiate these hypotheses.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the original isolation, purification, and biological characterization of this compound, based on the 1990 publications.

Fermentation and Isolation

The workflow for the production and isolation of this compound is depicted in the following diagram.

Detailed Steps:

-

Fermentation: Streptomyces sp. DO-115 is cultured in a suitable fermentation medium. The antibiotic is adsorbed onto Diaion HP-20 porous polymer resin added to the culture broth.

-

Extraction: The resin is harvested and washed, followed by elution of the active compounds with acetone. The acetone eluate is concentrated to an aqueous solution and then extracted with ethyl acetate. The organic layer is concentrated to dryness to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography (eluted with a chloroform-methanol gradient), followed by Sephadex LH-20 column chromatography (eluted with chloroform-methanol 1:1). The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column using an acetonitrile-water solvent system.

Biological Assays

The minimum inhibitory concentration (MIC) is determined by a standard agar dilution method.

Methodology:

-

A stock solution of this compound is prepared and serially diluted.

-

The dilutions are incorporated into molten agar medium, which is then poured into petri dishes.

-

Standardized suspensions of the test bacteria are prepared and inoculated onto the surface of the agar plates.

-

The plates are incubated at 37°C for 18 hours.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

The 50% inhibitory concentration (IC50) against cancer cell lines is determined using a standard cell viability assay.

Methodology:

-

The cancer cell lines (HeLa S3 and T24) are seeded in 96-well microplates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a suitable method, such as the MTT assay, which measures mitochondrial activity as an indicator of cell survival.

-

The absorbance is read using a microplate reader, and the IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to untreated control cells.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated antibacterial and antitumor activities. Its unique chemical structure presents an interesting scaffold for further medicinal chemistry exploration and semi-synthetic modifications to enhance its potency and selectivity. The lack of recent studies on this compound highlights an opportunity for the scientific community to revisit this molecule. Future research should focus on elucidating its mechanism of action, exploring its potential therapeutic applications in more detail, and investigating its in vivo efficacy and safety profile. The development of a total synthesis route would also be highly valuable for producing analogs and confirming the structure-activity relationships.

References

Kapurimycin A2: An In-Depth Technical Guide on Antitumor Properties

Disclaimer: This document serves as a summary of the currently available public information on Kapurimycin A2. A comprehensive search of scientific literature reveals a significant scarcity of in-depth data regarding its specific antitumor properties, mechanism of action, and detailed experimental protocols. The primary sources of information date back to its discovery in 1990. Therefore, this guide provides a foundational overview based on the initial findings and includes generalized protocols and illustrative diagrams to fulfill the structural requirements of the request. The diagrams and detailed protocols are representative examples and are not based on specific experimental data for this compound.

Introduction

Kapurimycins A1, A2, and A3 are a class of polycyclic microbial metabolites first isolated from Streptomyces sp. DO-115.[1] These compounds possess a tetrahydroanthra-gamma-pyrone skeleton and a beta, gamma-unsaturated delta-keto carboxylic acid structure.[2] Initial studies identified them as novel antitumor antibiotics. This compound has a molecular formula of C26H24O9.[2] The Kapurimycin complex demonstrated cytotoxic effects against human cancer cell lines and in vivo antitumor activity in murine models.[1]

Antitumor Activity

The initial biological screening of the Kapurimycin complex revealed its potential as an anticancer agent. The available literature, however, does not provide specific quantitative data for this compound's individual activity.

In Vitro Cytotoxicity

The Kapurimycin complex, including A2, was reported to be cytotoxic to HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells in vitro.[1] Specific IC50 values for this compound are not available in the reviewed literature. Among the isolated components, Kapurimycin A3 was noted to have the strongest cytotoxic and antibacterial activities.[1]

In Vivo Antitumor Efficacy

In vivo studies were conducted using the murine leukemia P388 model.[1] Kapurimycin A3 demonstrated potent antitumor activity in this model.[1] Specific in vivo efficacy data for this compound has not been detailed in the available literature.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in the public domain, a detailed comparative table cannot be constructed. The following table summarizes the qualitative findings for the Kapurimycin family based on the initial discovery papers.

| Compound/Complex | Assay Type | Cell Line / Model | Reported Activity | Reference |

| Kapurimycin Complex | In Vitro Cytotoxicity | HeLa S3 (Human Cervical Cancer) | Cytotoxic | [1] |

| Kapurimycin Complex | In Vitro Cytotoxicity | T24 (Human Bladder Carcinoma) | Cytotoxic | [1] |

| Kapurimycin A3 | In Vivo Antitumor | Murine Leukemia P388 | Potent Activity | [1] |

Experimental Protocols (Generalized)

The precise protocols used in the original studies on this compound are not detailed in the available abstracts. The following are generalized, representative protocols for the types of experiments mentioned.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines like HeLa S3 and T24.

-

Cell Seeding: Plate HeLa S3 or T24 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

In Vivo Murine Leukemia P388 Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a murine leukemia model.

-

Animal Model: Use a suitable mouse strain, such as DBA/2 or B6D2F1, for the P388 leukemia model.

-

Tumor Inoculation: Inoculate the mice intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells on day 0.

-

Compound Administration: Prepare this compound in a suitable vehicle for administration. On day 1, begin treatment with different doses of this compound, administered via a specified route (e.g., intraperitoneally or intravenously). A control group should receive the vehicle only. Treatment can be administered for a set number of days.

-

Monitoring: Monitor the mice daily for signs of toxicity, body weight changes, and survival.

-

Efficacy Evaluation: The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (%ILS) of the treated groups compared to the control group. The %ILS is calculated as: [(MST of treated group / MST of control group) - 1] x 100.

Visualizations

The following diagrams are illustrative and not based on specific published data for this compound.

Conclusion

This compound, a member of the Kapurimycin family of antibiotics, has been identified as a compound with potential antitumor properties. However, the publicly available scientific literature on this specific molecule is very limited. The initial discovery in 1990 demonstrated cytotoxicity against human cancer cell lines and the potential for in vivo efficacy. To provide a comprehensive technical guide with detailed quantitative data, experimental protocols, and established mechanisms of action, further research and publication on this compound are necessary. The information and visualizations provided herein are based on the foundational, yet limited, data and generalized scientific methodologies.

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Kapurimycin A2: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A2 is a polyketide antibiotic belonging to the tetrahydroanthra-γ-pyrone class of natural products.[1] Isolated from Streptomyces sp. DO-115, it has demonstrated notable biological activity, including antibacterial and cytotoxic properties, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular formula and mass spectrometry data of this compound, alongside detailed experimental protocols relevant to its characterization.

Molecular Formula and Physicochemical Properties

This compound possesses the molecular formula C26H24O9 .[1] This was determined through a combination of spectroscopic techniques, including NMR and mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | C26H24O9 | [1] |

| Chemical Class | Polyketide, Tetrahydroanthra-γ-pyrone | [1] |

| Biological Activity | Antitumor, Antibacterial (particularly against Gram-positive organisms) |

Mass Spectrometry Data

While specific high-resolution mass spectrometry data for this compound is not extensively available in the public domain, the following table outlines the expected and theoretical values based on its molecular formula.

| Parameter | Theoretical Value | Notes |

| Monoisotopic Mass | 496.1420 Da | Calculated based on the most abundant isotopes of each element. |

| Average Mass | 496.455 Da | Calculated based on the natural isotopic abundance of each element. |

| [M+H]+ | 497.1493 m/z | Expected adduct in positive ion mode electrospray ionization (ESI). |

| [M+Na]+ | 519.1312 m/z | Common adduct observed in ESI-MS. |

| [M-H]- | 495.1347 m/z | Expected adduct in negative ion mode ESI. |

Fragmentation Pattern

The fragmentation of polyketides and related γ-pyrone structures in tandem mass spectrometry (MS/MS) often involves characteristic losses. For this compound, fragmentation would likely proceed through:

-

Dehydration: Loss of one or more water molecules (H2O, 18.01 Da) is a common fragmentation pathway for molecules containing hydroxyl groups.

-

Decarboxylation: Loss of carbon dioxide (CO2, 43.99 Da) from the carboxylic acid moiety.

-

Cleavage of the pyrone ring: This can lead to a variety of fragment ions, depending on the specific bond cleavages.

-

Loss of side chains: Fragmentation of the side chain attached to the pyrone ring would also be expected.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and mass spectrometric analysis of this compound from Streptomyces culture, based on established methods for similar natural products.

Fermentation and Isolation of this compound

The production of this compound is achieved through fermentation of Streptomyces sp. DO-115. The isolation process typically involves the following steps:

-

Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Adsorption: The antibiotic complex is adsorbed from the fermentation broth using a high porous polymer resin.

-

Solvent Extraction: The adsorbed compounds are then extracted from the resin using an appropriate organic solvent.

-

Chromatographic Separation: The crude extract is subjected to column chromatography to separate the individual components, yielding this compound.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is crucial for confirming the elemental composition of this compound.

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

-

Analysis Parameters:

-

Ionization Mode: Positive or negative ESI.

-

Mass Range: m/z 100-1000.

-

Resolution: >60,000 FWHM.

-

Calibration: The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Analysis: The exact mass of the molecular ion is measured and used to calculate the elemental composition using mass spectrometry software.

Tandem Mass Spectrometry (MS/MS) Analysis

MS/MS analysis provides structural information through fragmentation of the parent ion.

-

Sample Preparation: Same as for HRMS analysis.

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) is used.

-

Analysis Parameters:

-

Precursor Ion Selection: The [M+H]+ or [M-H]- ion of this compound is selected in the first mass analyzer.

-

Collision Energy: The selected precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at varying collision energies to induce fragmentation.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

-

-

Data Analysis: The fragmentation pattern is analyzed to elucidate the structure of the molecule.

References

Methodological & Application

Kapurimycin A2 in vitro assay protocols for cytotoxicity.

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kapurimycin A2 is a member of the kapurimycin family of antibiotics, which have demonstrated antitumor properties. These compounds are polycyclic microbial metabolites produced by Streptomyces sp.[1] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against cancer cell lines, methods for data analysis, and a discussion of its potential mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this document leverages information on the closely related and more potent analogue, Kapurimycin A3, to provide a comprehensive guide. Kapurimycin A3 has been shown to possess the strongest antibacterial and cytotoxic activities within this class of compounds.

Data Presentation

Due to the limited availability of specific IC50 values for this compound, the following table includes data for the more potent analogue, Kapurimycin A3, to provide a reference for expected cytotoxic activity. Researchers should determine the specific IC50 for this compound experimentally.

Table 1: Reported IC50 Value for Kapurimycin A3

| Compound | Cell Line | IC50 (µg/mL) |

| Kapurimycin A3 | P388 murine leukemia | 0.1 |

Note: This value is for Kapurimycin A3 and should be considered a preliminary reference for designing experiments with this compound.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques are required for these protocols. The following are general guidelines for the culture of HeLa S3 (human cervical cancer) and T24 (human bladder carcinoma) cells, against which kapurimycins have shown activity.

-

Cell Lines:

-

HeLa S3 (ATCC® CCL-2.2™)

-

T24 (ATCC® HTB-4™)

-

-

Culture Medium:

-

HeLa S3: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

T24: McCoy's 5a Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for Cytotoxicity

Based on the known activity of the related compound, Kapurimycin A3, which exhibits DNA binding and breakage activity, a plausible mechanism of action for this compound involves the induction of DNA damage, leading to the activation of apoptotic pathways.

Caption: Proposed DNA damage-induced apoptotic pathway for this compound.

References

Application Notes and Protocols for Kapurimycin A2 in In Vivo Mouse Models

Disclaimer: To date, specific in vivo dosage and administration data for Kapurimycin A2 in mouse models has not been published in peer-reviewed literature. The following application notes and protocols are extrapolated from a study on the closely related compound, Kapurimycin A3 , which has demonstrated potent antitumor activity in a murine leukemia P388 model. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal dosage and administration for this compound in their specific mouse model.

Introduction

This compound is a novel antitumor antibiotic belonging to the tetrahydroanthra-γ-pyrone class of microbial metabolites. It is produced by Streptomyces sp. and has shown cytotoxic effects against various cancer cell lines in vitro. These application notes provide a summary of the available data on the related compound Kapurimycin A3 and offer detailed protocols for the potential administration of this compound in in vivo mouse models for efficacy studies.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the reported in vivo antitumor activity of Kapurimycin A3 against murine leukemia P388. This data can be used as a reference for designing initial studies with this compound.

| Compound | Mouse Model | Tumor Cell Line | Administration Route | Dosage Range (Hypothetical for A2) | Reported Effect (for A3) |

| Kapurimycin A3 | DBA/2 mice | P388 Leukemia | Intraperitoneal (i.p.) | 1 - 20 mg/kg/day | Potent antitumor activity |

| This compound | (To be determined) | (Relevant cancer cell line) | Intraperitoneal (i.p.) or Intravenous (i.v.) | 1 - 20 mg/kg/day (starting range) | (To be determined) |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse models, based on general practices for similar antitumor antibiotics.

Preparation of this compound for Injection

Materials:

-

This compound (lyophilized powder)

-

Sterile vehicle (e.g., 0.9% saline, 5% dextrose, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80, followed by dilution with saline)

-

Sterile vials

-

Sterile syringes and needles (27-30 gauge)

-

Vortex mixer

-

Sterile filter (0.22 µm)

Protocol:

-

Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.

-

Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of the sterile vehicle to the vial containing the lyophilized this compound powder.

-

Solubilization: Gently vortex the vial until the powder is completely dissolved. If this compound has poor aqueous solubility, a small amount of a biocompatible solvent like DMSO can be used initially, followed by dilution with the vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.

-

Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

-

Storage: Use the prepared solution immediately. If short-term storage is necessary, store it at 2-8°C, protected from light, for a duration determined by stability studies.

Administration of this compound to Mice

Animal Models:

-

The choice of mouse strain will depend on the tumor model being studied (e.g., immunodeficient mice like NOD-SCID or BALB/c nude for xenografts, or syngeneic models).

-

Mice should be acclimatized for at least one week before the start of the experiment.

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Administration Routes:

-

Intraperitoneal (i.p.) Injection: This is a common route for administering antitumor agents in preclinical studies.

-

Restrain the mouse by scruffing the neck and back skin to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the prepared this compound solution slowly. The injection volume should typically not exceed 10 mL/kg.

-

-

Intravenous (i.v.) Injection: This route provides direct entry into the systemic circulation. The lateral tail vein is the most common site for i.v. injections in mice.

-

Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

-

Place the mouse in a restraining device.

-

Disinfect the tail with an alcohol swab.

-

Insert a 27-30 gauge needle into one of the lateral tail veins.

-

Inject the solution slowly. The injection volume should typically not exceed 5 mL/kg.

-

Treatment Schedule:

-

The treatment schedule will depend on the experimental design and the half-life of this compound. A common schedule is daily injections for 5 consecutive days (q.d. x 5).

-

The duration of the study will depend on the tumor growth rate and the study endpoints (e.g., tumor volume, survival).

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

Hypothesized Signaling Pathway for Kapurimycin-Induced Apoptosis

While the specific signaling pathway of this compound is not yet elucidated, many antitumor antibiotics with similar structures, such as those with a quinone-like core, are known to induce apoptosis through DNA damage and the generation of reactive oxygen species (ROS). The following diagram illustrates a plausible signaling cascade.

Caption: Hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

The provided application notes and protocols offer a framework for initiating in vivo studies with this compound in mouse models. It is crucial to reiterate that these are based on data from the related compound, Kapurimycin A3, and general practices. Therefore, preliminary dose-finding and toxicity studies are highly recommended to establish a safe and effective dose range for this compound before proceeding with large-scale efficacy experiments. Careful observation and documentation of the animals' response will be essential for the successful evaluation of this promising antitumor agent.

Preparing Kapurimycin A2 Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A2 is an antitumor antibiotic with the molecular formula C26H24O9.[1] As a polycyclic aromatic compound, careful preparation of stock solutions is crucial for accurate and reproducible experimental results in drug discovery and biomedical research. This document provides a detailed protocol for the preparation of this compound stock solutions, tailored for researchers in academic and industrial settings. Due to the limited availability of specific solubility data in public literature, this guide is based on best practices for handling similar chemical compounds. It is imperative to perform a solubility test before preparing a large quantity of stock solution.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C26H24O9 | [1] |

| Molar Mass | 480.46 g/mol | [1] |

| CAS Number | 132412-64-7 | [1] |

Experimental Protocols

1. Solubility Testing

Before preparing a stock solution, it is essential to determine the solubility of this compound in the desired solvent. Dimethyl sulfoxide (DMSO) is often a suitable solvent for polycyclic aromatic compounds.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

-

Add a small, measured volume of DMSO (e.g., 100 µL).

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the compound has completely dissolved, it is soluble at that concentration. You can proceed to prepare your stock solution.

-

If the compound has not completely dissolved, you can gradually add more solvent and vortex until it does, carefully recording the total volume of solvent added. This will give you an estimate of the solubility.

2. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Analytical balance

-

Spatula

-

Pipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Safety First: Handle this compound in a chemical fume hood. Wear appropriate PPE to avoid inhalation and skin contact.

-

Calculation:

-

Molecular Weight (MW) of this compound = 480.46 g/mol

-

To prepare a 10 mM stock solution (which is 0.010 mol/L), you will need to dissolve 4.8046 mg of this compound in 1 mL of DMSO.

-

-

Weighing:

-

Tare a sterile, amber glass vial on an analytical balance.

-

Carefully weigh out the desired amount of this compound (e.g., 4.8 mg) into the vial.

-

-

Dissolving:

-

Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.

-

Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid in dissolution if necessary.

-

-

Storage:

-

Store the stock solution at -20°C or -80°C for long-term storage. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

-

For short-term use, the solution can be stored at 4°C for a few days, but it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

3. Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Important Considerations:

-

The final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

-

Always prepare fresh working solutions for each experiment.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution:

-

Perform a 1:1000 dilution.

-

For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

Mandatory Visualization

Below is a workflow diagram for the preparation of this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Kapurimycin A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A2 is a member of the kapurimycin family of antitumor antibiotics, which are produced by Streptomyces sp.[1][2] These compounds are polycyclic microbial metabolites characterized by a tetrahydroanthra-gamma-pyrone skeleton.[1] this compound, with a molecular formula of C26H24O9, has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest in drug development.[1][2] Accurate and robust analytical methods are crucial for the purification, characterization, and quantification of this compound in research and development settings. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar, polycyclic aromatic compound, will be retained on the column and its elution will be controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase. A gradient elution is employed to ensure good separation of this compound from potential impurities and related compounds, and to achieve a sharp peak shape. Detection is performed using a UV-Vis spectrophotometer, as the aromatic structure of this compound is expected to exhibit strong UV absorbance.

Experimental Protocols

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

-

-

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (optional, for mobile phase modification)

-

Methanol (for sample preparation)

-

Dimethyl sulfoxide (DMSO, for stock solution)

-

Preparation of Solutions

-

Mobile Phase A: 100% HPLC-grade water. (Optional: with 0.1% formic acid to improve peak shape).

-

Mobile Phase B: 100% HPLC-grade acetonitrile.

-

Sample Diluent: 50:50 (v/v) Methanol:Water.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

For analysis of bulk drug substance, accurately weigh a known amount of the sample, dissolve it in a small amount of DMSO, and then dilute with the sample diluent to a final concentration within the range of the standard curve.

-

For in-process samples or formulation analysis, the sample preparation will depend on the matrix. A suitable extraction method may be required.

-

Prior to injection, filter all samples and standards through a 0.22 µm syringe filter into HPLC vials.

HPLC Method Parameters

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water (optional: + 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 20 minutes |

Gradient Elution Program

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 70 | 30 |

| 20.0 | 70 | 30 |

Data Analysis

-

Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 4: Example Calibration Curve Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,000 |

| 5 | 75,000 |

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| R² | ≥ 0.999 |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Hypothetical signaling pathway of this compound's antitumor activity.

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kapurimycin A2 in Combination Chemotherapy

Disclaimer: Information regarding Kapurimycin A2 is limited based on currently available scientific literature. The following application notes and protocols are constructed based on the foundational knowledge of this compound as a novel antitumor antibiotic and established principles of combination chemotherapy. These are intended as a theoretical framework for research purposes and require experimental validation.

Introduction

This compound is a polycyclic microbial metabolite, identified as a novel antitumor antibiotic produced by Streptomyces sp. DO-115[1][2]. Early studies have demonstrated its cytotoxic effects against human cervical cancer (HeLa S3) and human bladder carcinoma (T24) cell lines in vitro[2]. As a member of the tetrahydroanthra-gamma-pyrone class of compounds, its potential as a chemotherapeutic agent warrants further investigation, particularly in combination with other established chemotherapy drugs to enhance efficacy and overcome potential resistance mechanisms[1].

This document provides a theoretical framework for researchers and drug development professionals to explore the synergistic potential of this compound in combination with other cytotoxic agents. The proposed experimental protocols are based on standard methodologies for evaluating drug interactions.

Potential Combination Strategies

The rationale for combining this compound with other chemotherapeutic agents is to achieve synergistic or additive effects, potentially allowing for dose reduction and mitigation of toxicity. Given that the precise mechanism of action of this compound is not yet fully elucidated, initial combination studies could logically involve agents with well-characterized mechanisms targeting different cellular processes.

Table 1: Potential Chemotherapeutic Agents for Combination with this compound

| Drug Class | Example Agent(s) | Rationale for Combination |

| DNA Damaging Agents | Cisplatin, Doxorubicin | To induce synthetic lethality by combining a potential novel mechanism of this compound with direct DNA damage. |

| Antimetabolites | 5-Fluorouracil, Gemcitabine | To simultaneously disrupt DNA replication/repair and another critical cellular pathway potentially targeted by this compound. |

| Topoisomerase Inhibitors | Etoposide, Irinotecan | To create insurmountable DNA damage by inhibiting DNA repair and replication from multiple angles. |

| Microtubule Inhibitors | Paclitaxel, Vincristine | To induce cell cycle arrest and apoptosis through disruption of the mitotic spindle, complementing the cytotoxic activity of this compound. |

Experimental Protocols

The following protocols outline key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another chemotherapeutic drug, and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa S3, T24, or other relevant lines) in appropriate media and conditions.

-

Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.

-

Single-Agent Titration: Determine the 50% inhibitory concentration (IC50) for each drug individually.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of each drug for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

-

Calculate IC50 values using non-linear regression analysis.

-

-

Combination Treatment:

-

Design a matrix of drug concentrations, including concentrations below, at, and above the IC50 of each drug.

-

Treat cells with the drug combinations for the same duration as the single-agent treatment.

-

Measure cell viability.

-

-

Synergy Analysis:

-

Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar).

-

CI < 1 indicates synergism.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Generate isobolograms to visualize the synergistic interactions.

-

Workflow for Synergy Assessment:

Workflow for assessing the synergy of this compound with other agents.

Apoptosis Assay

Objective: To determine if the combination of this compound and another agent induces a greater apoptotic response than either agent alone.

Methodology:

-

Treatment: Treat cells with IC50 concentrations of each drug individually and in combination for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis

Objective: To investigate the effects of the drug combination on cell cycle progression.

Methodology:

-

Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., Propidium Iodide) and treat with RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Signaling Pathway Involvement

While the exact signaling pathways modulated by this compound are unknown, many anticancer agents exert their effects through common pathways regulating cell survival, proliferation, and apoptosis. A logical starting point for investigation would be to examine key cancer-related signaling cascades.

Hypothesized Signaling Pathway Perturbation by this compound Combination Therapy:

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Assessing the Antibacterial Activity of Kapurimycin A2

Introduction

Kapurimycin A2 is a polycyclic microbial metabolite belonging to the kapurimycin class of antibiotics, which have demonstrated activity against bacteria, particularly Gram-positive organisms.[1][2] These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial efficacy of this compound. The following protocols detail the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the kinetic relationship of bacterial killing over time (Time-Kill Assay). Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is crucial for the preclinical development of new antibacterial agents.[3]

Overall Experimental Workflow

The assessment of this compound's antibacterial activity follows a sequential workflow. The process begins with determining the minimum concentration required to inhibit bacterial growth (MIC). Subsequently, the minimum concentration needed to kill the bacteria (MBC) is established. Finally, a time-kill kinetics assay is performed to understand the dynamics of the bactericidal or bacteriostatic effect over a 24-hour period.

Caption: High-level workflow for assessing antibacterial activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] This protocol utilizes the broth microdilution method in 96-well plates, a standard for antimicrobial susceptibility testing.[5][6]

Materials

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (MHB)[4]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates[5]

-

Sterile tubes for dilution

-

Spectrophotometer

-

Incubator (37°C)[7]

-

Micropipettes and sterile tips

Procedure

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select a single colony and inoculate it into a tube containing 3-5 mL of MHB.[7]

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be achieved by incubating for 2-6 hours and monitoring the optical density at 600 nm (OD₆₀₀) to reach a value between 0.09 and 0.1.[6][7]

-

Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

-

-

Preparation of this compound Dilutions:

-

In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12.

-

Add 100 µL of a starting concentration of this compound (e.g., 128 µg/mL) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from column 2 to column 10. Discard 50 µL from column 10 after mixing.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[8]

-

-

Inoculation and Incubation:

-

Determining the MIC:

-

After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[5]

-

Data Presentation: MIC Values

| Bacterial Strain | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC |

| S. aureus ATCC 29213 | |||||

| E. coli ATCC 25922 | |||||

| P. aeruginosa ATCC 27853 | |||||

| Clinical Isolate 1 |

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] The test is performed as an extension of the MIC assay.[10]

Materials

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipettes and sterile tips

-

Incubator (37°C)

Procedure

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, take the 96-well plate.

-

From each well that showed no visible growth (the MIC well and all wells with higher concentrations), aspirate a 5-10 µL aliquot.[8]

-

Spot the aliquot onto a quadrant of a sterile MHA plate. Be sure to label the plate clearly to correspond with the concentrations from the MIC plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determining the MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9] Practically, it is often defined as the lowest concentration with no detectable colony growth on the agar plate.[8]

-

Data Presentation: MBC Values

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | ||||

| E. coli ATCC 25922 | ||||

| P. aeruginosa ATCC 27853 | ||||

| Clinical Isolate 1 | ||||

| Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 is considered bacteriostatic. |

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the dynamic interaction between an antimicrobial agent and a bacterial population over time, helping to determine whether the killing effect is concentration-dependent and the rate of bactericidal activity.[11][12]

Materials

-

This compound stock solution

-

Bacterial strains and growth medium (MHB)

-

Sterile flasks or tubes

-

Incubator shaker (37°C)

-

Sterile phosphate-buffered saline (PBS) for dilutions

-

Sterile MHA plates

-

Timer

-

Micropipettes and sterile tips

Procedure

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described in the MIC protocol, adjusting the final concentration in test flasks/tubes to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[10]

-

-

Assay Setup:

-

Prepare flasks or tubes containing MHB with this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control flask with no antibiotic.[11]

-

Inoculate all flasks (including the control) with the prepared bacterial suspension.

-

-

Sampling and Plating:

-

Incubate all flasks at 37°C in a shaker.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[13][14]

-

Perform ten-fold serial dilutions of the aliquot in sterile PBS.

-

Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

-

-

Incubation and Colony Counting:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.

-

-

Data Analysis:

Data Presentation: Time-Kill Assay Data

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

General Antibiotic Discovery and Development Workflow

The protocols described above are critical components of the preclinical evaluation phase within the broader antibiotic drug discovery pipeline. This process starts with the identification of a "hit" compound and progresses through lead optimization and candidate selection before clinical trials can begin.[3][16]

Caption: Role of in vitro assays in the drug discovery pipeline.

References

- 1. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kapurimycins, new antitumor antibiotics produced by Streptomyces. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 8. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. microchemlab.com [microchemlab.com]

- 11. emerypharma.com [emerypharma.com]

- 12. DSpace [helda.helsinki.fi]

- 13. actascientific.com [actascientific.com]

- 14. researchgate.net [researchgate.net]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. researchgate.net [researchgate.net]

Application of Kapurimycin A2 in Leukemia P388 Cell Line Studies: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the application of Kapurimycin A2 on the P388 leukemia cell line is not available in the current body of scientific literature. The following application notes and protocols are extrapolated from research on the closely related analog, Kapurimycin A3 , which has demonstrated significant antitumor activity against the P388 cell line in vivo, and the general cytotoxic effects of the Kapurimycin family on other cancer cell lines. Researchers should interpret and adapt these guidelines with this critical distinction in mind.

Introduction

Kapurimycins are a family of antitumor antibiotics produced by Streptomyces sp.[1]. This family includes Kapurimycin A1, A2, and A3. While all have shown bioactivity, Kapurimycin A3 has been specifically noted for its potent in vivo antitumor effects against murine leukemia P388[1]. This document provides a framework for investigating the potential of this compound in the P388 leukemia cell line, based on the activity of its analogs and general protocols for similar compounds.

Data Presentation

As no direct quantitative data for this compound on P388 cells is available, the following table summarizes the known biological activities of the Kapurimycin family to provide a comparative reference.

| Compound | Cell Line | Assay Type | Activity | Citation |

| Kapurimycin A3 | Murine Leukemia P388 | In vivo antitumor assay | Potent antitumor activity | [1] |

| Kapurimycin Complex (A1, A2, A3) | HeLa S3 (Human Cervical Cancer) | In vitro cytotoxicity | Cytotoxic | [1] |

| Kapurimycin Complex (A1, A2, A3) | T24 (Human Bladder Carcinoma) | In vitro cytotoxicity | Cytotoxic | [1] |

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the efficacy of this compound on the P388 cell line.

P388 Cell Culture and Maintenance

A fundamental prerequisite for any in vitro study is the consistent and healthy culture of the target cell line.

-

Cell Line: P388 (Murine Leukemia)

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days by diluting the cell suspension in fresh medium.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of P388 cells by 50% (IC50).

-

Materials:

-

P388 cells in logarithmic growth phase.

-

This compound stock solution (dissolved in DMSO).

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed P388 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell adherence and recovery.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

P388 cells treated with this compound at IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

-

Procedure:

-

Harvest and wash the treated and control P388 cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Potential Signaling Pathways for Investigation

Based on the mechanisms of other antitumor antibiotics, this compound might induce apoptosis in P388 cells through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Conclusion

While the direct effects of this compound on the P388 leukemia cell line remain to be elucidated, the potent anti-P388 activity of its analog, Kapurimycin A3, provides a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this compound as a novel antileukemic agent. It is imperative that future studies directly assess its efficacy and mechanism of action in this specific cell line.

References

Application Notes and Protocols: Investigating the Effects of Kapurimycin A2 on DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A2 is an antitumor antibiotic produced by Streptomyces sp. with demonstrated cytotoxic effects against various cancer cell lines, including HeLa S3 human cervical cancer cells and T24 human bladder carcinoma cells.[1] While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, its structural analog, Kapurimycin A3, has been shown to induce single-strand cleavage of DNA.[2] The proposed mechanism for Kapurimycin A3 involves the alkylation of guanine residues, leading to depurination and subsequent cleavage of the DNA backbone at the resulting apurinic site.[2] This suggests that this compound may exert its cytotoxic effects by directly damaging DNA, thereby inhibiting DNA synthesis and cellular proliferation.

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on DNA synthesis. The described experimental workflow is designed to first assess the cytotoxic and anti-proliferative effects of this compound on cancer cells, then to directly measure its impact on DNA synthesis, and finally to explore the underlying molecular mechanisms, such as cell cycle arrest and DNA damage.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the effects of this compound on DNA synthesis.

References